molecular formula C17H22N2O5 B14428884 Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]- CAS No. 82558-74-5

Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-

Cat. No.: B14428884
CAS No.: 82558-74-5
M. Wt: 334.4 g/mol
InChI Key: PSQPKPOZHJEOTQ-UHFFFAOYSA-N
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Description

The compound Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]- (CAS: 82558-50-7) is a benzamide derivative with the molecular formula C₁₈H₂₄N₂O₄ and a molecular weight of 332.39 g/mol . It is commercially known as Isoxaben, a pre-emergent herbicide widely used to inhibit cellulose biosynthesis in plants by disrupting cell wall formation . Its structure features a 2,6-dimethoxybenzamide core linked to a 5-isoxazolyl group substituted with a branched alkyl chain (2-methoxy-1,1-dimethylethyl) at the 3-position. This unique substitution pattern confers selective herbicidal activity against broadleaf weeds .

Properties

CAS No.

82558-74-5

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[3-(1-methoxy-2-methylpropan-2-yl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C17H22N2O5/c1-17(2,10-21-3)13-9-14(24-19-13)18-16(20)15-11(22-4)7-6-8-12(15)23-5/h6-9H,10H2,1-5H3,(H,18,20)

InChI Key

PSQPKPOZHJEOTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]- typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of methoxy groups at the 2 and 6 positions can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The isoxazole ring is then introduced through a cyclization reaction involving appropriate precursors, such as hydroxylamine and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]- undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The isoxazole ring can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other nitrogen-containing compounds.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]- involves its interaction with specific molecular targets and pathways. The methoxy groups and isoxazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoxaben belongs to a class of benzamide derivatives with isoxazolyl substituents. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Isoxazole Molecular Formula Target Mechanism Application Key References
Isoxaben (CAS: 82558-50-7) 3-(1-Ethyl-1-methylpropyl) C₁₈H₂₄N₂O₄ Cellulose synthase inhibitor Herbicide (broadleaf weeds)
2,6-Dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide 3-(4-Substituted phenyl) C₁₈H₁₇N₂O₄R Chitin synthase inhibitor Insecticide
N-[3-(4-Methoxyphenyl)-5-isoxazolyl]benzamide derivatives 3-(4-Methoxyphenyl) C₁₇H₁₅N₂O₃ Endothelin receptor antagonist Pharmaceutical (antitumor)
N-(5-Isoxazolyl)sulfonamide derivatives Sulfonamide-linked groups Variable Endothelin receptor antagonist Pharmaceutical (cardiovascular)

Key Findings :

Mechanistic Differences :

  • Isoxaben targets cellulose synthesis in plants, making it a selective herbicide .
  • In contrast, 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives inhibit chitin synthesis in insects, demonstrating insecticidal activity .
  • Compounds like N-[3-(4-methoxyphenyl)-5-isoxazolyl]benzamide exhibit antitumor effects by antagonizing endothelin receptors, a mechanism irrelevant to Isoxaben’s herbicidal action .

Structural Impact on Activity :

  • The branched alkyl chain (1-ethyl-1-methylpropyl) in Isoxaben enhances its lipophilicity, aiding membrane penetration in plant cells .
  • Substitution with aromatic groups (e.g., 4-methoxyphenyl) shifts activity toward mammalian biological targets, as seen in antitumor derivatives .

Regulatory and Safety Profiles :

  • Isoxaben is classified as a Hazard Rating 3 compound due to moderate toxicity, requiring careful handling .
  • Its regulatory status in the U.S. includes a reduced import duty (2.7%) under specific tariff codes, reflecting its agricultural importance .

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